molecular formula C26H32FN9O2 B605760 AZD4205 CAS No. 2091134-35-7

AZD4205

カタログ番号: B605760
CAS番号: 2091134-35-7
分子量: 521.6014
InChIキー: HKMXSVZYKLTDAP-HZPDHXFCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD4205 is a highly selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family of enzymes. These enzymes play a critical role in cytokine signaling, and their dysregulation is associated with various malignancies. This compound has shown promise in preclinical studies for its potential to treat inflammatory bowel disease and certain types of cancer by selectively inhibiting JAK1 without significantly affecting other Janus kinase family members .

科学的研究の応用

AZD4205 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

AZD4205 is a JAK1-selective inhibitor. Elevated JAK/STAT signaling leading to increased activation of STAT3 is reported in a wide variety of cancers. In many of these cases, JAK1 is believed to be a primary driver of STAT3 phosphorylation and signaling .

Safety and Hazards

AZD4205 has been evaluated in a phase I study in healthy volunteers and was well-tolerated. No ≥ G3 drug-related adverse events were observed .

将来の方向性

AZD4205 is in early development as a treatment for IBD and PTCL. A phase II study in moderate to severe Crohn’s disease is planned .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of AZD4205 involves the optimization of a series of aminopyrimidines. Starting from a non-kinome selective screening hit, structure-based design was used to develop a compound with high selectivity for JAK1. The synthetic route typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution and cyclization .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

化学反応の分析

Types of Reactions: AZD4205 primarily undergoes reactions typical of aminopyrimidines, including nucleophilic substitution and cyclization. It is designed to be stable under physiological conditions, minimizing unwanted side reactions .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various nucleophiles and electrophiles, as well as catalysts to facilitate cyclization reactions. Reaction conditions are carefully controlled to optimize yield and selectivity .

Major Products: The major product of the synthetic route is this compound itself, with high selectivity for JAK1. By-products are minimized through careful optimization of reaction conditions .

類似化合物との比較

    Ruxolitinib: A mixed JAK1/2 inhibitor used for treating myeloproliferative neoplasms.

    Tofacitinib: A JAK1/3 inhibitor used for treating rheumatoid arthritis and other autoimmune diseases.

    Upadacitinib: Another JAK1-selective inhibitor used for treating rheumatoid arthritis.

Uniqueness of AZD4205: this compound is unique in its high selectivity for JAK1, which minimizes off-target effects and reduces the risk of hematological toxicities associated with JAK2 inhibition. Its gastrointestinal tract enrichment also makes it particularly effective for treating inflammatory bowel disease .

特性

CAS番号

2091134-35-7

分子式

C26H32FN9O2

分子量

521.6014

IUPAC名

(R)-2-((R)-3,4-dimethylpiperazin-1-yl)-N-(3-(5-fluoro-2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-7-yl)propanamide

InChI

InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1

InChIキー

HKMXSVZYKLTDAP-HZPDHXFCSA-N

SMILES

O=C([C@@H](C)N1CCN(C)[C@H](C)C1)NC2=CC=CC3=C2NC=C3C4=C(F)C=NC(NC5=CN(C)N=C5OC)=N4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

AZD4205;  AZD-4205;  AZD 4205.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD4205
Reactant of Route 2
Reactant of Route 2
AZD4205
Reactant of Route 3
Reactant of Route 3
AZD4205
Reactant of Route 4
Reactant of Route 4
AZD4205
Reactant of Route 5
Reactant of Route 5
AZD4205
Reactant of Route 6
AZD4205

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。